1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Properties
IUPAC Name |
3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZZZPWEOBLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibits several biological activities that make it a candidate for therapeutic development. Its applications can be categorized as follows:
Antidepressant Activity
Research indicates that derivatives of triazolo-pyridazine compounds possess antidepressant properties. In particular, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.
Case Study : A study demonstrated that a related compound showed significant MAO-B inhibition with an IC50 value of 0.013 µM, suggesting a strong potential for treating mood disorders .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyridazine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Moderate | 0.039 | Shows potential as an anti-inflammatory agent |
| Related Pyridazine Derivative | High | 0.013 | Effective COX-2 inhibitor with high selectivity |
This suggests that this compound may offer therapeutic benefits in conditions characterized by inflammation .
Anticancer Potential
Emerging research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Findings : In vitro studies have shown that related triazole derivatives exhibit low cytotoxicity against normal cells while effectively targeting cancer cells . This selective cytotoxicity is crucial for developing safer anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Key structural features influencing activity include:
- Piperazine Ring : Provides structural stability and enhances interaction with biological targets.
- Triazole Moiety : Critical for biological activity; modifications here can significantly alter potency.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The structural uniqueness of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine lies in its triazolo-pyridazine core and piperazine substitution. Below is a comparison with key analogues:
Key Research Findings
BRD4 Binding : Docking studies reveal that the piperazine group in the target compound forms hydrogen bonds with Asn140 and Tyr97 in BRD4’s acetyl-lysine pocket, but its affinity is reduced compared to indole-containing derivatives .
Metabolic Stability : The dihydrochloride salt form () enhances aqueous solubility (>10 mg/mL) and oral bioavailability in preclinical models .
Synthetic Yield : The target compound is synthesized in ~75% yield via hydrazine-mediated substitution, outperforming tetrazine derivatives (~50% yield) .
Biological Activity
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- IUPAC Name : 3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Chemical Formula : C10H16Cl2N6
- Molecular Weight : 291.18 g/mol
- CAS Number : 1306605-44-6
The compound features a piperazine ring linked to a triazolo-pyridazine moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole and pyridazine rings may interact with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents targeting specific pathways.
- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, influencing signaling pathways associated with various physiological responses.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cell cultures. The mechanism involves the modulation of cytokine release and inhibition of inflammatory mediators.
- Anticancer Potential : In vitro assays have revealed cytotoxic effects against certain cancer cell lines. The compound’s ability to induce apoptosis in these cells suggests potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and therapeutic potential of the compound:
- Animal Models : Experiments using rodent models have indicated that treatment with this compound leads to significant tumor reduction in xenograft models.
Case Studies and Research Findings
Recent research highlights the significance of this compound in various therapeutic areas:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Variations in substituents on the piperazine or triazole rings can significantly affect potency and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. For example, pyrazole and triazole fragments are combined via hydrazine hydrate-mediated cyclization, followed by piperazine coupling. Key challenges include:
- Regioselectivity : Ensuring correct positioning of substituents during cyclization (e.g., avoiding isomer formation during triazole ring closure) .
- Purification : Intermediate thiolate derivatives (e.g., potassium salts) require recrystallization from alcohols like propane-2-ol to remove byproducts .
- Stability : Alkylation of thiolate intermediates (e.g., using haloalkanes) must avoid excessive heating to prevent ring fragmentation .
Q. How are structural and purity analyses conducted for this compound and its intermediates?
- Methodological Answer :
- Spectroscopy : ¹H NMR and IR confirm functional groups (e.g., NH stretching in triazole at ~3200 cm⁻¹) and regiochemistry .
- Chromatography : HPLC monitors reaction progress and purity, especially for S-alkyl derivatives .
- Elemental Analysis : Quantifies C, H, N, and S to validate molecular formulas .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer :
- Antifungal Assays : Compounds are tested against lanosterol-14α-demethylase (PDB:3LD6) via agar diffusion, with clotrimazole as a reference .
- Enzyme Inhibition : Docking studies using Discovery Studio Visualizer predict binding affinities to cyclooxygenase-2 or tyrosine kinases .
Advanced Research Questions
Q. How can synthetic yields be optimized for S-alkyl derivatives of this compound?
- Methodological Answer :
- Alkylation Conditions : Use sterically hindered N-alkyl groups to minimize ring fragmentation. For example, iso-propyl bromides improve yields by 15–20% compared to linear alkyl halides .
- Solvent Choice : Propane-2-ol enhances solubility of potassium thiolate intermediates, reducing side-product formation .
- Data Table :
| Haloalkane (R-X) | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methyl bromide | 62 | 92% |
| Iso-propyl bromide | 78 | 95% |
| n-Decyl bromide | 45 | 88% |
Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?
- Methodological Answer :
- Chain Length vs. Antifungal Activity : Longer alkyl chains (e.g., nonyl) enhance lipophilicity, improving membrane penetration and lanosterol-14α-demethylase inhibition (IC₅₀ reduced from 12 µM to 4.5 µM) .
- Docking Analysis : Nonyl derivatives show stronger hydrophobic interactions with lanosterol-14α-demethylase’s active site (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for methyl) .
Q. How to resolve contradictions in spectral data for regioisomeric intermediates?
- Methodological Answer :
- NOESY NMR : Differentiates between 1,2,4-triazolo[4,3-b] and [3,4-f] isomers by correlating proton proximities in the fused ring system .
- X-ray Crystallography : Resolves ambiguity in triazole-pyridazine connectivity, as seen in analogous compounds (e.g., 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine) .
Q. What computational strategies predict off-target effects of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Matches structural motifs (e.g., triazole’s H-bond acceptors) against databases like ChEMBL to flag potential kinase or CYP450 interactions .
- ADMET Prediction : Tools like SwissADME estimate BBB permeability (e.g., TPSA > 80 Ų suggests poor CNS penetration) .
Methodological Best Practices
- Synthetic Reproducibility : Document lithiation times (via in situ IR) to prevent over-reaction during piperazine functionalization .
- Data Validation : Cross-reference elemental analysis with HRMS to confirm molecular integrity, especially for high-molecular-weight derivatives .
- Docking Protocols : Use AutoDock Vina with Lamarckian algorithms for conformational sampling, validated against co-crystallized ligands (e.g., ketoconazole for lanosterol-14α-demethylase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
